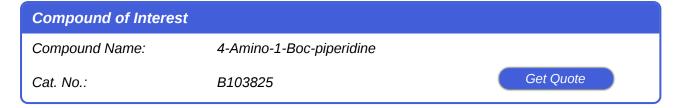


N-Boc-4-aminopiperidine: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-aminopiperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring with a protected amine at the 4-position, makes it an invaluable scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical characteristics, experimental protocols, and relevant biological pathways associated with N-Boc-4-aminopiperidine.

Core Chemical Characteristics

N-Boc-4-aminopiperidine, also known as tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group allows for selective reactions at the secondary amine of the piperidine ring, making it a strategic intermediate in multi-step syntheses.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-4-aminopiperidine.



Property	Value	Reference(s)
Molecular Formula	C10H20N2O2	[1]
Molecular Weight	200.28 g/mol	[1]
Melting Point	162-166 °C	[1]
Boiling Point	80 °C at 0.05 mmHg	[1]
Density	1.02 g/cm ³	[1]
Solubility	Soluble in methanol and chloroform.	[1]
рКа	12.39 ± 0.20 (Predicted)	[1]
Appearance	Off-white crystalline powder	[1]

Spectral Data

The structural integrity of N-Boc-4-aminopiperidine can be confirmed through various spectroscopic techniques. The following tables detail the characteristic spectral data.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.60	br	1H, NH
3.42	m	2H
2.74	m	2H
1.84-2.36	m	4H
1.36	S	9H, Boc group

(Solvent: CD₃OD, 200 MHz)[2]

¹³C NMR Spectral Data



The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key chemical shifts are associated with the Boc protecting group and the piperidine ring carbons.[3][4]

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3300-3400	N-H stretch
~2950	C-H stretch (aliphatic)
~1680-1710	C=O stretch (Boc carbamate)
~1520	N-H bend
~1170	C-O stretch

(Technique: KBr pellet or ATR)[5]

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of N-Boc-4-aminopiperidine. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 201. [2] Common fragmentation patterns involve the loss of the Boc group or fragments from the piperidine ring.[6][7][8][9]

Key Applications in Drug Development

N-Boc-4-aminopiperidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its application is particularly prominent in the development of antagonists for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5) and the cannabinoid receptor 1 (CB1).[1][10][11]

CCR5 Receptor Antagonists

CCR5 is a co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapies. N-Boc-4-aminopiperidine is a key building block in the synthesis of several CCR5 antagonists, including Vicriviroc and other piperidine-4-carboxamide derivatives.[10][11][12]



Cannabinoid Receptor 1 (CB1) Antagonists

CB1 receptors are involved in various physiological processes, and their antagonists have been explored for the treatment of obesity and related metabolic disorders. N-Boc-4-aminopiperidine serves as a scaffold for the synthesis of peripherally selective CB1 receptor antagonists, which are designed to minimize central nervous system side effects.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-Boc-4-aminopiperidine and its subsequent use in the synthesis of a CCR5 antagonist.

Synthesis of N-Boc-4-aminopiperidine

A common method for the synthesis of N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone. A detailed, multi-step synthesis starting from 1-benzyl-4-piperidone has also been described.[2]

General Procedure for Reductive Amination:

This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.

- Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone in a suitable solvent such as methanol or dichloromethane.
- Amine Source: Add an ammonium salt, such as ammonium acetate or ammonium formate, to the solution.
- Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution. Basify the mixture with an aqueous base (e.g., sodium



bicarbonate or sodium hydroxide) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate),
filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-4-aminopiperidine.

Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist (Illustrative Example)

The following is a generalized procedure for the amide coupling of N-Boc-4-aminopiperidine with a carboxylic acid, a key step in the synthesis of many CCR5 antagonists.

- Acid Activation: In a reaction vessel, dissolve the desired carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole).
- Amine Addition: To the activated carboxylic acid solution, add a solution of N-Boc-4aminopiperidine in the same solvent, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
- Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate it, and purify the resulting N-Boc protected intermediate by column chromatography.
- Boc Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane), to yield the final CCR5 antagonist.

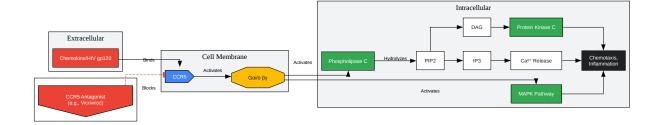


Signaling Pathways and Logical Relationships

The therapeutic efficacy of drugs derived from N-Boc-4-aminopiperidine often stems from their ability to modulate specific cellular signaling pathways.

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., RANTES, MIP- 1α , MIP- 1β), activates intracellular signaling cascades. These pathways are crucial for immune cell trafficking and inflammatory responses. HIV utilizes CCR5 as a coreceptor to enter immune cells. CCR5 antagonists, synthesized using N-Boc-4-aminopiperidine, block this interaction, thereby preventing viral entry.



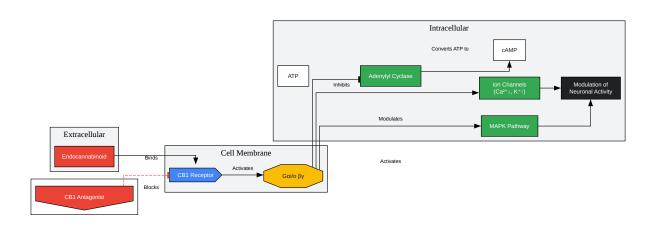
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Caption: CCR5 signaling pathway and the inhibitory action of antagonists.

CB1 Receptor Signaling Pathway

The CB1 receptor, another GPCR, is primarily activated by endocannabinoids. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway. CB1 antagonists developed from N-Boc-4-aminopiperidine block these effects.





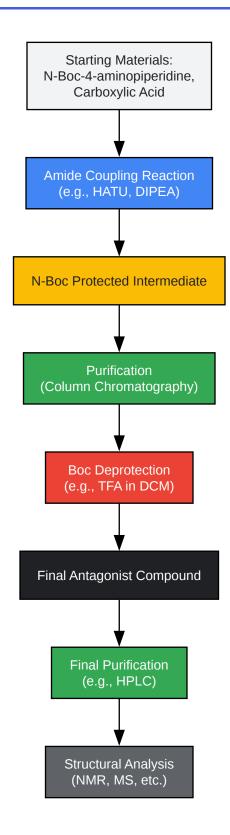
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Caption: CB1 receptor signaling pathway and the inhibitory action of antagonists.

Experimental Workflow: Synthesis of a Piperidine-Based Antagonist

The general workflow for the synthesis of a piperidine-based antagonist using N-Boc-4-aminopiperidine is a multi-step process that involves protection, coupling, and deprotection steps.





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Caption: General experimental workflow for antagonist synthesis.



Safety and Handling

N-Boc-4-aminopiperidine is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This comprehensive guide provides a solid foundation for researchers working with N-Boc-4-aminopiperidine, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. By understanding its characteristics and the relevant biological pathways, scientists can better leverage this important building block in their drug discovery and development endeavors.

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